Bevantolol hydrochloride

Descripción general

Descripción

Bevantolol hydrochloride is a selective β1/α1-adrenergic receptor antagonist with additional calcium channel-blocking properties. It exhibits high affinity for β1-adrenergic receptors (pKi = 7.83 in rat cerebral cortex) and moderate α1-adrenergic receptor antagonism (pKi = 6.9) . This dual mechanism contributes to its efficacy in managing hypertension and angina pectoris. Clinically, bevantolol demonstrates significant blood pressure reduction, stabilizing at 160/96 mmHg after 8 weeks in severe hypertensive patients, with a 79.2% antihypertensive efficacy rate and an 83.3% safety profile . Its selectivity for β1 receptors reduces adverse pulmonary effects, making it safer for asthmatic patients compared to non-selective β-blockers like propranolol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de hidrocloruro de bevantolol implica la reacción de 3,4-dimetoxi-feniletilamina con 3-metil-fenoxipropanol bajo condiciones controladas. La reacción típicamente requiere un catalizador y se lleva a cabo en un solvente como el etanol o el metanol. El producto se purifica luego mediante cristalización u otras técnicas de separación .

Métodos de Producción Industrial: La producción industrial de hidrocloruro de bevantolol a menudo emplea un método de granulación en lecho fluidizado de un solo paso. Este método simplifica los pasos de preparación, acorta el tiempo de producción y controla eficazmente los compuestos relacionados del producto. También aumenta significativamente la velocidad de disolución y mejora la calidad general del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de bevantolol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo la influencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción son menos comunes, pero se pueden inducir bajo condiciones específicas.

Sustitución: El hidrocloruro de bevantolol puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como el hidróxido de sodio u otras bases fuertes se utilizan a menudo.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Bevantolol is characterized by the following properties:

- Cardioselectivity : It preferentially antagonizes beta-1 receptors, which are primarily located in the heart, minimizing effects on beta-2 receptors found in the lungs and peripheral vasculature .

- Lack of Intrinsic Sympathomimetic Activity : Unlike some beta-blockers, bevantolol does not exhibit intrinsic sympathomimetic activity, making it safer for patients with certain cardiovascular conditions .

- Weak Local Anesthetic Properties : This may contribute to its overall safety profile during administration .

Management of Hypertension

Bevantolol has been extensively studied for its efficacy in treating hypertension. A multicenter open-label trial involving 24 patients demonstrated significant reductions in blood pressure, with mean systolic/diastolic values decreasing from 181/114 mmHg to 160/96 mmHg over eight weeks . The antihypertensive efficacy was rated at 79.2%, indicating a strong therapeutic effect.

Treatment of Angina Pectoris

Bevantolol is also effective for angina management. Studies indicate that it is comparable to other beta-blockers like atenolol in reducing angina episodes and improving exercise tolerance . The drug's mechanism involves decreasing heart rate and myocardial oxygen demand.

Potential Use in Huntington’s Disease

Recent research has explored the repurposing of bevantolol for treating chorea in Huntington's disease (HD). A proof-of-concept study involving 32 patients showed that 57.1% experienced significant improvements in chorea scores with bevantolol administration compared to placebo . This study highlights the potential for bevantolol to be utilized beyond traditional cardiovascular applications.

| Study | Patient Count | Improvement Rate (%) | Dosage (mg) | Primary Endpoint |

|---|---|---|---|---|

| 32 | 57.1 | 200 BID | Chorea score change |

Safety and Tolerability

Clinical evaluations indicate that bevantolol is well-tolerated among patients, with a safety profile comparable to other beta-blockers. Adverse effects reported include mild headaches and transient laboratory abnormalities, with an overall safety ratio of approximately 83.3% . Importantly, it does not adversely affect lipid or glucose metabolism, making it suitable for patients with metabolic concerns .

Mecanismo De Acción

El hidrocloruro de bevantolol ejerce sus efectos uniéndose y antagonizando los receptores adrenérgicos beta-1. Esta inhibición previene las acciones simpáticas mediadas por epinefrina normales, como el aumento de la frecuencia cardíaca y la presión arterial. El compuesto también exhibe algunos efectos agonistas y antagonistas en los receptores alfa, lo que contribuye a su perfil farmacológico general .

Compuestos Similares:

Propranolol: Un bloqueador beta no selectivo utilizado para indicaciones similares pero con un rango más amplio de efectos en los receptores beta.

Atenolol: Otro bloqueador beta-1 cardioselectivo, a menudo comparado con el bevantolol por su eficacia y perfil de efectos secundarios.

Metoprolol: Similar en acción al bevantolol pero con diferentes propiedades farmacocinéticas.

Singularidad: El hidrocloruro de bevantolol es único debido a su cardioselectividad y la falta de actividad simpaticomimética intrínseca. También tiene propiedades débiles de estabilización de membrana y anestésico local, que lo diferencian de otros bloqueadores beta .

Comparación Con Compuestos Similares

Pharmacological Comparison with Similar β-Blockers

Receptor Selectivity

Bevantolol’s cardioselectivity is comparable to atenolol and metoprolol but superior to non-selective agents like propranolol. Key receptor affinity data are summarized below:

| Compound | β1-Adrenergic (pKi) | β2-Adrenergic (pKi) | α1-Adrenergic (pKi) | Calcium Channel Blockade |

|---|---|---|---|---|

| Bevantolol HCl | 7.83 | 6.23 | 6.9 | Yes |

| Propranolol | 8.20 | 8.70 | N/A | No |

| Atenolol | 7.90 | 5.80 | N/A | No |

| Metoprolol | 7.90 | 6.50 | N/A | No |

Bevantolol’s unique α1 antagonism and calcium channel modulation differentiate it from other β1-selective blockers, enhancing vasodilation and reducing cardiac workload .

Clinical Efficacy in Hypertension

Actividad Biológica

Bevantolol hydrochloride is a cardioselective beta-adrenergic receptor antagonist primarily used in the management of hypertension and angina pectoris. It is characterized by its selective action on beta-1 receptors, minimal intrinsic sympathomimetic activity, and weak local anesthetic properties. This article delves into the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and relevant case studies.

Bevantolol functions predominantly as a beta-1 adrenoceptor antagonist , which makes it effective in reducing heart rate and myocardial contractility. Unlike non-selective beta-blockers, it has minimal effects on beta-2 receptors, which are responsible for vasodilation and bronchial relaxation. This selectivity is crucial for patients with respiratory conditions who may be adversely affected by non-selective beta-blockers .

Biological Activity

The biological activity of bevantolol can be summarized as follows:

- Cardiovascular Effects :

- Antihypertensive Efficacy :

- Angina Management :

Comparative Studies

A comparative analysis of bevantolol's efficacy against other beta-blockers reveals its unique profile:

| Drug | Indication | Efficacy | Side Effects |

|---|---|---|---|

| Bevantolol | Hypertension, Angina | Comparable to atenolol/propranolol | Generally well tolerated |

| Atenolol | Hypertension, Angina | Effective | Fatigue, dizziness |

| Propranolol | Hypertension, Anxiety | Effective | Fatigue, bronchospasm |

Clinical Trials

Several clinical trials have evaluated the effectiveness of bevantolol in various patient populations:

- Hypertensive Patients : A study involving hypertensive patients demonstrated that bevantolol effectively reduced systolic and diastolic blood pressure over a 12-week period. Patients reported fewer side effects compared to those treated with non-selective beta-blockers .

- Angina Pectoris Management : In a trial comparing bevantolol to atenolol in patients with stable angina, both drugs showed similar improvements in exercise tolerance and reduction in angina episodes. However, bevantolol was associated with fewer reports of fatigue .

Animal Studies

Animal studies further support the pharmacological profile of bevantolol:

- Cardiac Function : In canine models, bevantolol preferentially inhibited isoproterenol-induced tachycardia without significantly affecting blood pressure responses .

- Vascular Resistance : Research indicated that bevantolol lowers peripheral vascular resistance more effectively than some non-selective agents, suggesting potential benefits for patients with concomitant vascular issues .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which bevantolol hydrochloride exerts its selective β1-adrenoceptor antagonism?

this compound selectively inhibits β1-adrenoceptors with a pKi of 7.83 in rat cerebral cortex, while exhibiting weaker activity at β2 (pKi: 6.23) and α1 (pKi: 6.9) receptors. Its β1 selectivity is attributed to its unique chemical structure, which includes a 3-methylphenoxy group and dimethoxyphenethylamine moiety. Researchers can validate receptor binding using radioligand displacement assays (e.g., -CGP-12177 for β1 receptors) and compare results across tissue types to confirm selectivity .

Q. How should researchers design in vivo experiments to assess this compound’s impact on β1-adrenoceptor mRNA expression?

A validated method involves administering this compound (200 mg/kg orally via water) to male Wistar rats (250–300 g) for 6 weeks. Post-treatment, quantify β1-adrenoceptor mRNA levels in cardiac tissue using RT-qPCR with primers specific to the rat β1-adrenoceptor gene. Normalize results to housekeeping genes (e.g., GAPDH) and compare to untreated controls. This design accounts for chronic exposure effects and tissue-specific receptor regulation .

Q. What are the critical parameters for ensuring stability and activity of this compound in experimental formulations?

this compound should be stored at room temperature (RT) in light-protected containers to prevent photodegradation. For in vitro assays, dissolve in water or methanol (1–20 mg/mL) and verify purity via HPLC (≥97% by peak area). In vivo formulations require pH adjustment (6.0–7.4) to maintain solubility and bioavailability. Monitor degradation products using thin-layer chromatography (TLC) or mass spectrometry .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between bevantolol’s in vitro β1-selectivity and observed α1/Ca²⁺-channel effects in vivo?

While bevantolol’s β1-selectivity is well-documented in vitro, its mild α1-blockade and Ca²⁺ antagonism may emerge in vivo due to metabolite activity or tissue-specific receptor coupling. To investigate, use isolated vascular smooth muscle preparations to measure α1-mediated vasoconstriction (e.g., phenylephrine-induced) and compare bevantolol’s inhibition potency to selective α1 antagonists like prazosin. For Ca²⁺ effects, employ patch-clamp electrophysiology on cardiomyocytes .

Q. What methodological considerations are critical for designing Phase II clinical trials evaluating this compound in Huntington’s disease-associated chorea?

The SOM Biotech Phase IIb trial (N=140) provides a template:

- Population : HD patients with Unified Huntington’s Disease Rating Scale (UHDRS) chorea scores ≥7.

- Dosing : Titrate SOM3355 (this compound) from 50 mg to 200 mg/day over 4 weeks, maintaining for 8 weeks.

- Endpoints : Primary = UHDRS chorea score reduction; Secondary = safety (QTc interval, blood pressure), pharmacokinetics.

- Controls : Placebo arm with crossover design for participants completing prior trials (e.g., SURVEYOR). Reference preclinical VMAT2 inhibition data to justify dose selection .

Q. How can researchers optimize this compound’s pharmacokinetic profile for CNS penetration in neurodegenerative studies?

Bevantolol’s logP (2.1) and polar surface area (75 Ų) suggest moderate blood-brain barrier (BBB) penetration. To enhance CNS delivery:

- Use prodrug strategies (e.g., esterification of the hydroxyl group).

- Co-administer P-glycoprotein inhibitors (e.g., cyclosporine A) in rodent models.

- Validate brain exposure via LC-MS/MS quantification in cerebrospinal fluid (CSF) or microdialysis .

Q. What experimental approaches resolve contradictions between bevantolol’s weak membrane-stabilizing activity and its reported local anesthetic effects?

Bevantolol’s membrane stabilization (IC₅₀ >100 μM in guinea pig papillary muscle) is weaker than lidocaine but may manifest in nerve block assays. Compare its inhibition of voltage-gated Na⁺ channels (Nav1.7) using whole-cell patch-clamp in DRG neurons. Assess in vivo anesthetic efficacy via rat tail-flick tests, dosing 1–10 mg/kg intraperitoneally. Contrast results with traditional β-blockers lacking this property .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting data on bevantolol’s β1-adrenoceptor mRNA downregulation versus unchanged protein expression?

Perform time-course experiments to differentiate transcriptional vs. post-transcriptional effects. For example:

- Measure β1 mRNA (RT-qPCR) and protein (Western blot) in rat hearts at 2, 4, and 6 weeks post-treatment.

- Assess miRNA profiles (e.g., miR-133a) that may regulate translation.

- Use cycloheximide chase assays to quantify receptor protein half-life .

Q. What statistical methods are appropriate for small-sample HD chorea trials given high inter-patient variability?

Apply mixed-effects models to account for repeated measures (e.g., weekly UHDRS scores). Use Bayesian hierarchical models to borrow strength from historical controls (e.g., tetrabenazine trials). For safety endpoints, employ Fisher’s exact test with adjustment for multiple comparisons (Bonferroni). Power calculations should assume a 3-point UHDRS reduction (SD=4.0, α=0.05, β=0.2) .

Propiedades

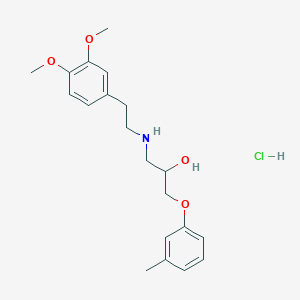

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTKCFSPYUMXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59170-23-9 (Parent) | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048633 | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42864-78-8 | |

| Record name | Bevantolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42864-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bevantolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEVANTOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.